molecular formula C13H18O2 B1346792 4-(Hexyloxy)benzaldehyde CAS No. 5736-94-7

4-(Hexyloxy)benzaldehyde

Cat. No. B1346792
CAS RN: 5736-94-7
M. Wt: 206.28 g/mol
InChI Key: GWXUVWKBVROFDM-UHFFFAOYSA-N
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Description

“4-(Hexyloxy)benzaldehyde” is a chemical compound with the molecular formula C13H18O2 . It appears as a clear colorless to light yellow liquid .


Molecular Structure Analysis

The molecular structure of “4-(Hexyloxy)benzaldehyde” consists of a benzene ring substituted with an aldehyde group and a hexyloxy group . The exact mass of the molecule is 206.130679813 g/mol .


Physical And Chemical Properties Analysis

“4-(Hexyloxy)benzaldehyde” has a molecular weight of 206.28 g/mol . It has a boiling point of 154-155 °C at 6 mmHg and a density of 0.992 g/mL at 25 °C . The refractive index is 1.529 .

Scientific Research Applications

Synthesis and Polymerization

4-(Hexyloxy)benzaldehyde serves as a precursor in the synthesis of novel organic compounds and polymers with specific properties. For example, its derivative was utilized in the creation of highly fluorescent phenylene vinylene containing perfluorocyclobutyl (PFCB) aromatic ether polymers. These polymers exhibit excellent thermal stability, solubility in common organic solvents, and high fluorescence in both solution and thin film, with solution quantum yields of 68 and 71% (Neilson et al., 2008).

Catalysis

In catalysis, 4-(Hexyloxy)benzaldehyde and its derivatives are used to enhance the efficiency of chemical reactions. For instance, sulfated Ti-SBA-15 catalysts, after being treated with chlorosulfonic acid, showed a threefold increase in oxidative property, enhancing benzyl alcohol conversion rates significantly without affecting benzaldehyde selectivity, which remained at 95% (Sharma et al., 2012). Similarly, NiFe2O4 nanoparticles demonstrated excellent catalytic activity in the selective oxidation of benzyl alcohol to benzaldehyde under mild conditions, showcasing the potential of such materials in industrial applications (Iraqui et al., 2020).

Optical and Electronic Applications

Derivatives of 4-(Hexyloxy)benzaldehyde have been explored for their potential in optical and electronic applications. For example, the growth of vanillin crystals, which is structurally related to 4-(Hexyloxy)benzaldehyde, has been studied for second harmonic generation applications in the ultra-violet and near-infrared wavelength regions, suggesting the utility of these compounds in developing new materials for optical devices (Singh et al., 2001).

Bioproduction of Benzaldehyde

In biotechnology, the enhanced bioproduction of benzaldehyde, a related compound, by Pichia pastoris in a two-phase partitioning bioreactor represents a significant advancement. This approach utilizes sequestering polymers to detoxify the biotransformation process, resulting in a substantial increase in benzaldehyde production, demonstrating the potential for sustainable and economically viable production methods (Craig & Daugulis, 2013).

Safety And Hazards

When handling “4-(Hexyloxy)benzaldehyde”, it is recommended to avoid contact with skin, eyes, and clothing. Ingestion and inhalation should be avoided. It should be kept away from open flames, hot surfaces, and sources of ignition. Only non-sparking tools should be used, and explosion-proof equipment is recommended .

properties

IUPAC Name

4-hexoxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18O2/c1-2-3-4-5-10-15-13-8-6-12(11-14)7-9-13/h6-9,11H,2-5,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWXUVWKBVROFDM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCOC1=CC=C(C=C1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0063995
Record name Benzaldehyde, 4-(hexyloxy)-
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Molecular Weight

206.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Hexyloxy)benzaldehyde

CAS RN

5736-94-7
Record name 4-(Hexyloxy)benzaldehyde
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Record name p-(Hexyloxy)benzaldehyde
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Record name 4-(Hexyloxy)benzaldehyde
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Record name Benzaldehyde, 4-(hexyloxy)-
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Record name Benzaldehyde, 4-(hexyloxy)-
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Record name p-(hexyloxy)benzaldehyde
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Record name P-(HEXYLOXY)BENZALDEHYDE
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Synthesis routes and methods

Procedure details

4-formyl-phenol (5 g, 41 mmol), iodohexane (10.5 g, 49 mmol) and K2CO3 (8.5 g, 61 mmol) in acetonitrile (150 ml) were refluxed overnight under N2. After being cooled to room temperature, water (10 ml) was added and acetonitrile was evaporated. Water (150 ml) and Et2O (150 ml) were then added. The ethereal layer was extracted and washed with water (2×100 ml), brine (100 ml), dried over MgSO4, filtered and evaporated to dryness to afford 8.3 g (98%) of compound 1 as a slightly yellow oil after during at 80° C. under vacuum.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
10.5 g
Type
reactant
Reaction Step One
Name
Quantity
8.5 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Name
Quantity
10 mL
Type
reactant
Reaction Step Two
Yield
98%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
59
Citations
JD Walker, H Printup - QSAR & Combinatorial Science, 2008 - Wiley Online Library
The US Environmental Protection Agency (US EPA) nominated aldehydes to the Toxic Substances Control Act (TSCA) Interagency Testing Committee (ITC) to obtain aquatic toxicity …
Number of citations: 8 onlinelibrary.wiley.com
KS Babu, AV Rao, PVV Kishore… - Phase …, 2017 - Taylor & Francis
… The respective 4-hexyloxy benzaldehyde and the corresponding alkoxy anilines are taken in equi-molar proportions in absolute ethanol and refluxed for 3 to 4 hours in the presence of …
Number of citations: 1 www.tandfonline.com
SH Pandya, VR Patel, AV Doshi - World Scientific News, 2017 - bibliotekanauki.pl
… α-4-Amino benzoyl –β-4’-Hexyloxy phenyl ethylene (B) (Chalcone) was prepared from 4amino acetophenone and 4-Hexyloxy benzaldehyde by known condensation [23] method. 4-n…
Number of citations: 1 bibliotekanauki.pl
SH Pandya, VR Patel - Molecular Crystals and Liquid Crystals, 2017 - Taylor & Francis
… α-4-Hydroxy benzoyl –β-4′-Hexyloxy phenyl ethylene (C) (Chalcone) was prepared from 4-hydroxy acetophenone and 4-Hexyloxy benzaldehyde by known condensation [35b] method…
Number of citations: 10 www.tandfonline.com
R Kiebooms, F Wudl - Synthetic metals, 1999 - Elsevier
… To a solution of 1,3-t-butyldimcthylsilylisothianaphthene (0.01 mol) and 4-hexyloxybenzaldehyde (0.01 mol) in 8 mL of 1,4-dioxane was added 2 mL of POC13. The reaction mixture was …
Number of citations: 18 www.sciencedirect.com
M Kato, K Kobayashi, M Okunaka, N Sugita… - Journal of molecular …, 1998 - Elsevier
… We prepared 4-hexyloxycinnamic acid by a reaction of 4-hexyloxy-benzaldehyde, which was prepared from 4-hydroxybenzaldehyde and n-hexyl bromide, with malonic acid. The acid …
Number of citations: 4 www.sciencedirect.com
H Meier, HC Holst, A Oehlhof - European Journal of Organic …, 2003 - Wiley Online Library
The 1,3,5‐triazine derivatives 1−4 having styryl or higher oligo(phenylenevinylene) chains in the 2‐, 4‐, and 6‐positions represent star‐shaped push‐pull compounds. Alkoxy or …
M Liu, H Wang, H Zeng, CJ Li - Science advances, 2015 - science.org
The first example of a homogeneous silver(I)-catalyzed aerobic oxidation of aldehydes in water is reported. More than 50 examples of different aliphatic and aromatic aldehydes, …
Number of citations: 85 www.science.org
B Gunsiong - 2008 - ir.unimas.my
This research is focusing on the etherification studies of chalcone derivatives with series of bromoalkanes which are bromohexane (C6H13Br), bromoheptane (C7H15Br), bromooctane (…
Number of citations: 0 ir.unimas.my
SH Pandya, VR Patel - Molecular Crystals and Liquid Crystals, 2016 - Taylor & Francis
… method of Dave and Vora Citation[31].α-4-Flouro benzoyl –β-4′-Hexyloxy phenyl ethylene (B) (Chalcone) was prepared from 4-flouro acetophenone and 4-hexyloxy benzaldehyde by …
Number of citations: 4 www.tandfonline.com

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